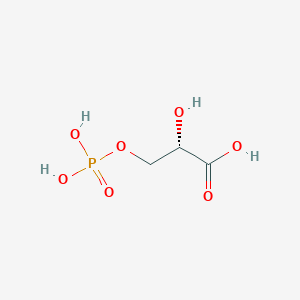
2,3-Dihydroxy-3-phosphonopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-3-phosphonopropanoic acid is an organic compound with the molecular formula C3H7O5P. It is a phosphonic acid derivative and is known for its role in various biochemical and industrial applications. The compound is characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a three-carbon backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-phosphonopropanoic acid typically involves the reaction of glycerol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-3-phosphonopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-3-phosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-3-phosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of these enzymes, affecting various biochemical pathways. The phosphonic acid group is particularly important for its binding affinity to metal ions and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phosphonopropionic acid
- Phosphonoacetic acid
- 6-Phosphonohexanoic acid
- 2-Aminoethylphosphonic acid
Uniqueness
2,3-Dihydroxy-3-phosphonopropanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with enzymes and metal ions.
Propiedades
Fórmula molecular |
C3H7O7P |
|---|---|
Peso molecular |
186.06 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Clave InChI |
OSJPPGNTCRNQQC-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(=O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

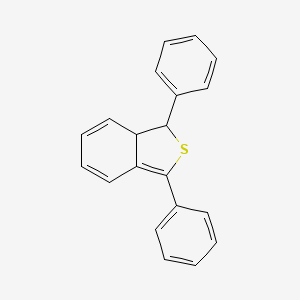
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)

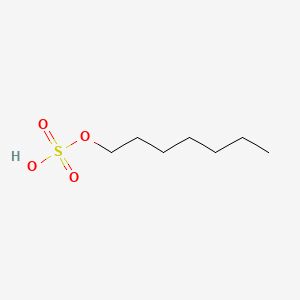
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
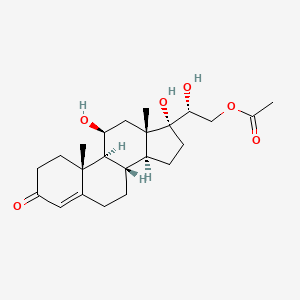

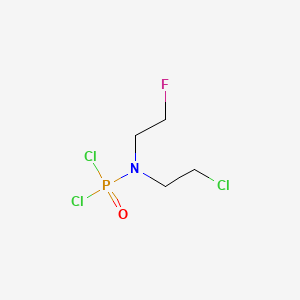
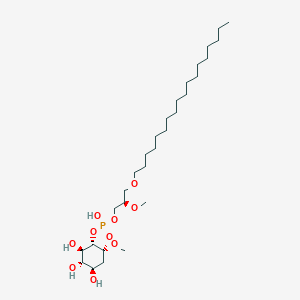
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
